3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene
Description
Properties
IUPAC Name |
(3-bromo-7-fluoro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFOS/c10-8-5-2-1-3-6(11)9(5)13-7(8)4-12/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLOIOVDATPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 7-fluoro-1-benzothiophene-2-carbaldehyde followed by reduction to obtain the desired methanol derivative . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reduction step can be carried out using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Bromo-7-fluoro-1-benzothiophen-2-yl)aldehyde or (3-Bromo-7-fluoro-1-benzothiophen-2-yl)carboxylic acid.
Reduction: Formation of 7-fluoro-1-benzothiophen-2-ylmethanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Case Study:
- A study evaluated the antimicrobial activity of halogenated benzo[b]thiophenes, including derivatives like this compound. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antitubercular Activity
The compound has also been investigated for its potential against Mycobacterium tuberculosis (MTB).
Case Study:
- A series of benzo[b]thiophene derivatives were tested for their antitubercular properties. Among them, compounds structurally similar to this compound showed promising results with MIC values in the low microgram range against both active and dormant strains of MTB .
Structure-Activity Relationship (SAR)
The biological activities of benzo[b]thiophene derivatives are significantly influenced by their structural features. The presence of halogen substituents (bromine and fluorine) and hydroxymethyl groups has been correlated with enhanced antimicrobial and antitubercular activities.
| Compound | Substituents | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Br, F, -CH2OH | 0.91 - 2.83 | Antitubercular |
| 3-Chloro-7-Fluoro-benzo[b]thiophene | Cl, F | 1.5 - 3.0 | Antimicrobial |
| 5-Bromo-6-Fluoro-benzo[b]thiophene | Br, F | 0.5 - 1.0 | Antifungal |
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can participate in halogen bonding, enhancing its binding affinity to target proteins and enzymes. Additionally, the benzothiophene core can interact with hydrophobic pockets in biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and pharmacological differences between the target compound and its analogs:
Pharmacological Activity
- Combretastatin A-4: A potent tubulin-binding agent with methoxy groups critical for activity.
- Raloxifene : Features a 3-aroyl group for estrogen receptor modulation. The absence of an aroyl group in the target compound suggests divergent pharmacological pathways, possibly favoring kinase inhibition or apoptosis induction .
- Acrylonitrile-containing benzothiophenes: Exhibit anticancer activity via cell cycle disruption.
Biodegradation and Metabolic Stability
- Methyl-substituted analogs (e.g., 7-bromo-2-methylbenzo[b]thiophene) are more susceptible to microbial degradation, whereas bromo and fluoro groups in the target compound may hinder enzymatic processing, increasing environmental persistence .
- The hydroxymethyl group could serve as a metabolic soft spot, undergoing oxidation to a carboxylic acid, as observed in similar compounds .
Physicochemical Properties
- Solubility : The hydroxymethyl group enhances aqueous solubility compared to combretastatin A-4 (logP ~3.5) and methyl-substituted analogs.
- Electronic Effects : Bromo and fluoro substituents deactivate the aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in palladium-catalyzed reactions .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 3-bromo and 7-fluoro substituents may synergize to enhance cytotoxicity, as seen in dibromo-fluorodibenzothiophenes . However, the hydroxymethyl group’s role requires further investigation.
- Drug Development Potential: Unlike sertaconazole (a benzo[b]thiophene-based antifungal), the target compound’s polarity may limit blood-brain barrier penetration but improve renal clearance .
- Environmental Impact : Brominated thiophenes are recalcitrant to biodegradation, necessitating studies on ecotoxicity .
Biological Activity
3-Bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene is a compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Synthesis
The compound features a unique structure that includes a bromine atom at the 3-position and a fluorine atom at the 7-position of the benzothiophene ring, along with a hydroxymethyl group. This specific arrangement contributes to its biological properties. The synthesis of such compounds typically involves multi-step organic reactions, including halogenation and functional group modifications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives. For instance, compounds derived from benzo[b]thiophene have shown significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. In one study, derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | Methicillin-resistant S. aureus |
| Other derivatives | Varies | Various bacteria |
Anticancer Activity
Benzothiophene derivatives have also been investigated for their anticancer properties. They are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival. Inhibiting HDAC can lead to cell cycle arrest and apoptosis in neoplastic cells . The specific compound this compound may exhibit similar properties due to its structural features.
Case Study: HDAC Inhibition
A study demonstrated that certain benzothiophene amide derivatives effectively inhibited HDAC activity, resulting in reduced proliferation of cancer cells and induction of apoptosis. These findings suggest that the compound could be further explored for its potential use in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : Disruption of histone deacetylation leads to altered gene expression associated with cell growth and differentiation.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.
Q & A
Basic: What are the optimal synthetic routes for 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene?
Methodological Answer:
The synthesis typically involves halogenation and functional group introduction under controlled conditions. For bromo-fluoro derivatives, a stepwise approach is recommended:
- Step 1: Bromination of the benzo[b]thiophene core using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to ensure regioselectivity at the 3-position .
- Step 2: Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF at 80–100°C) at the 7-position, leveraging the electron-withdrawing effect of the bromo group .
- Step 3: Hydroxymethylation at the 2-position via formylation (e.g., Riemer-Tiemann reaction) followed by reduction with NaBH₄ .
Key Considerations: Microwave-assisted synthesis (e.g., 150 W, 100°C, 30 min) can enhance yield and reduce side reactions .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 274.97) and isotopic patterns for Br/F .
- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for confirming regiochemistry .
Advanced: How do substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromo group at C3 acts as a prime site for Suzuki-Miyaura couplings, while the hydroxymethyl group at C2 can be oxidized to a carboxylate for further functionalization .
- Suzuki Coupling: Use Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C. The fluoro group deactivates the ring, reducing competing side reactions .
- Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to mitigate steric hindrance from the hydroxymethyl group .
Note: Fluorine’s electronegativity enhances oxidative stability but may hinder nucleophilic substitutions .
Advanced: What computational methods predict electronic properties and regioselectivity?
Methodological Answer:
- DFT Calculations (B3LYP/6-31G):* Quantify HOMO-LUMO gaps to assess electron mobility for materials science applications. The fluoro group lowers LUMO energy by 0.8–1.2 eV, enhancing charge transport .
- Molecular Electrostatic Potential (MEP) Maps: Identify nucleophilic/electrophilic hotspots. The bromo group creates a positive potential, favoring attack by soft nucleophiles .
- Docking Studies (AutoDock Vina): Predict binding affinity to biological targets (e.g., kinases) by modeling interactions with the hydroxymethyl group .
Medicinal Chemistry: How to design analogs for improved bioactivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the hydroxymethyl group with a carboxylic acid to enhance solubility or a methyl ester for prodrug strategies .
- Fragment-Based Screening: Use the bromo-fluoro core as a scaffold and append fragments (e.g., pyridine, imidazole) via Sonogashira couplings .
- SAR Studies: Systematically modify substituents and assay against targets (e.g., antimicrobial activity via MIC assays). Fluorine’s metabolic stability often improves pharmacokinetics .
Materials Science: Can this compound be used in conjugated polymers?
Methodological Answer:
Yes, the benzo[b]thiophene core enables π-conjugation, while bromo/fluoro groups tune bandgaps:
- Polymer Synthesis: Employ Stille coupling with distannyl monomers (e.g., dithienylbenzothiadiazole) in toluene at 110°C. The hydroxymethyl group can be crosslinked post-polymerization to enhance mechanical stability .
- Optoelectronic Properties: UV-Vis (λmax ≈ 350–400 nm) and cyclic voltammetry (Egap ≈ 2.8–3.1 eV) confirm suitability for organic photovoltaics .
Handling Data Contradictions: Addressing discrepancies in substitution effects
Methodological Answer:
Conflicting reports on substituent effects (e.g., fluorine’s electron-withdrawing vs. steric effects) require experimental validation:
- Control Experiments: Compare reaction rates of fluoro vs. non-fluoro analogs under identical conditions .
- Isotopic Labeling: Use ¹⁸O/²H to trace mechanistic pathways in nucleophilic substitutions .
- Meta-Analysis: Cross-reference computational predictions (e.g., Hammett σ values) with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
